molecular formula C21H25N3O6S2 B3600012 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B3600012
M. Wt: 479.6 g/mol
InChI Key: YILBONSVLCSODV-UHFFFAOYSA-N
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Description

5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and an indole core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps. One common method involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is sulfonylated using sulfonyl chloride.

    Indole Formation: The final step involves the formation of the indole core through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the sulfonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the indole and benzodioxole moieties.

    Reduction: Reduced forms of the sulfonyl groups.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

Industry:

  • Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the indole core can intercalate with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonyl groups enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the benzodioxole, piperazine, sulfonyl, and indole moieties in a single molecule makes 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE unique. This unique structure contributes to its diverse range of applications and potential bioactivity.

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-1-methylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-31(25,26)24-7-6-17-13-18(3-4-19(17)24)32(27,28)23-10-8-22(9-11-23)14-16-2-5-20-21(12-16)30-15-29-20/h2-5,12-13H,6-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILBONSVLCSODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

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